(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester
Overview
Description
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This reaction is often catalyzed by a Lewis acid such as titanium tetrachloride.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidinone with benzyl alcohol in the presence of a base such as sodium hydride.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the azetidinone derivative with benzyl chloroformate to form the carbamic acid ester. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often oxidized derivatives of the azetidinone ring.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized azetidinone derivatives.
Reduction: Hydroxylated azetidinone derivatives.
Substitution: Substituted azetidinone derivatives with various functional groups.
Scientific Research Applications
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.
Uniqueness
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The benzyl ester group provides distinct steric and electronic properties that can affect the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQJARCVFUIRKV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472288 | |
Record name | (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71404-99-4 | |
Record name | (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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